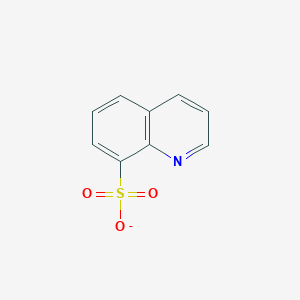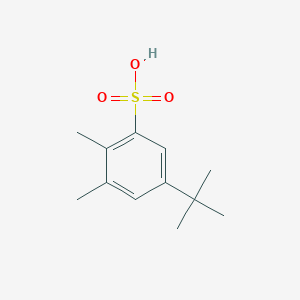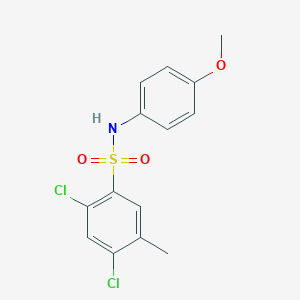![molecular formula C21H18N2O5S3 B280728 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B280728.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as “Bis-ANS” and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Bis-ANS involves its binding to hydrophobic regions of proteins, leading to the formation of aggregates. This process is dependent on the concentration of the compound and the nature of the protein being studied. The binding of Bis-ANS to proteins has been shown to induce conformational changes, leading to the exposure of hydrophobic regions that were previously buried within the protein structure.
Biochemical and Physiological Effects:
Bis-ANS has been shown to have various biochemical and physiological effects, including its ability to induce protein aggregation, alter protein conformation, and modulate protein-protein interactions. These effects have been utilized in various studies to investigate the structure and function of proteins in different biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Bis-ANS in lab experiments include its ability to selectively bind to hydrophobic regions of proteins, its ease of use, and its compatibility with various experimental techniques. However, one limitation of using Bis-ANS is its potential to induce non-specific protein aggregation, leading to false positives in experimental results.
Orientations Futures
There are several future directions for the use of Bis-ANS in scientific research. One potential application is in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's. Bis-ANS has been shown to bind to amyloid aggregates, which are a hallmark of these diseases. Another potential application is in the development of new drugs that target hydrophobic regions of proteins. Bis-ANS could be used as a starting point for the development of such drugs.
Conclusion:
In conclusion, Bis-ANS is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to bind to hydrophobic regions of proteins has been utilized in various studies to investigate protein-protein interactions, protein folding, and misfolding. Further research in this area could lead to new insights into the structure and function of proteins, as well as the development of new drugs for the treatment of protein misfolding diseases.
Méthodes De Synthèse
The synthesis of Bis-ANS involves the reaction of 4-hydroxyphenyl-2,5-dimethoxybenzenesulfonyl chloride with 3-mercaptobenzothiazole in the presence of a base. This reaction yields the desired compound, which can be purified through various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Bis-ANS has been widely used in scientific research for its ability to bind to hydrophobic regions of proteins, leading to the formation of aggregates. This property has been utilized in various studies to investigate protein-protein interactions, protein folding, and misfolding.
Propriétés
Formule moléculaire |
C21H18N2O5S3 |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C21H18N2O5S3/c1-27-14-8-10-17(28-2)20(12-14)31(25,26)23-13-7-9-16(24)19(11-13)30-21-22-15-5-3-4-6-18(15)29-21/h3-12,23-24H,1-2H3 |
Clé InChI |
CXULTUJYCXFFAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)


![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)
